5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a naphthalen-1-yl group at position 2 and a 1,2,4-oxadiazole moiety at position 3. Its synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrazolo-pyrazinone derivatives .
Properties
CAS No. |
1206990-05-7 |
|---|---|
Molecular Formula |
C27H21N5O3 |
Molecular Weight |
463.497 |
IUPAC Name |
5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H21N5O3/c1-2-34-24-13-6-5-11-21(24)26-28-25(35-30-26)17-31-14-15-32-23(27(31)33)16-22(29-32)20-12-7-9-18-8-3-4-10-19(18)20/h3-16H,2,17H2,1H3 |
InChI Key |
KSCDRAWXTXQOST-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxy-substituted benzoic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Synthesis of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a naphthalene-based diketone or aldehyde under acidic or basic conditions.
Coupling of the oxadiazole and pyrazolo[1,5-a]pyrazine units: The final step typically involves a condensation reaction, where the oxadiazole derivative is coupled with the pyrazolo[1,5-a]pyrazine core, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and naphthyl moieties, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the oxadiazole ring or the pyrazolo[1,5-a]pyrazine core, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Bases: K₂CO₃, sodium hydroxide (NaOH)
Solvents: DMF, dichloromethane (DCM), ethanol
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of oxadiazoles, which are known for their versatility in medicinal chemistry. The structure includes an oxadiazole moiety that enhances its biological activity. The presence of naphthalene and pyrazolo[1,5-a]pyrazin components contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds can inhibit the growth of cancer cell lines such as HCT-116, MCF-7, and HeLa. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Oxadiazole derivatives have been studied for their potential as inhibitors of key enzymes involved in neurodegenerative diseases. Specifically, they have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease and myasthenia gravis . The interaction with these enzymes is facilitated by the structural features of the oxadiazole ring, enhancing binding affinity and specificity.
Antioxidant Properties
Compounds like 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one also exhibit antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is linked to various chronic diseases .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel oxadiazole derivatives demonstrated that modifications to the oxadiazole ring could significantly enhance anticancer activity. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, revealing that specific substitutions led to improved potency against tumor growth .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of oxadiazole derivatives with target proteins such as EGFR (Epidermal Growth Factor Receptor). These studies suggest that the designed compounds can effectively inhibit kinase activity, supporting their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism of action of 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The oxadiazole and pyrazolo[1,5-a]pyrazine rings could facilitate binding to active sites or allosteric sites, modulating the activity of the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, which significantly influence physicochemical properties, binding affinities, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
*Estimated using ChemDraw Professional 22.0.
Key Structural and Functional Insights:
Substituent Impact on Lipophilicity: The target compound’s naphthalen-1-yl and 2-ethoxyphenyl groups contribute to higher lipophilicity (estimated logP ~4.2) compared to analogs with phenyl or hydroxymethyl substituents (logP 2.1–3.5). The fluorinated pyrazole (logP ~3.5) demonstrates that halogenation balances lipophilicity and binding specificity, as seen in its ERα affinity .
Role of Naphthalen-1-yl :
- Naphthalene moieties (e.g., in the target compound and 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole ) enhance π-π interactions with hydrophobic protein pockets, improving receptor binding .
Oxadiazole vs. Triazole/Triazoline Moieties :
- The target compound ’s 1,2,4-oxadiazole ring offers metabolic stability compared to triazoline-thione derivatives, which may undergo redox reactions or metal coordination .
Synthetic Strategies: Multi-component reactions (e.g., one-pot cyclizations) are common for pyrazolo-pyrazinones, as seen in the synthesis of MK66 and MK63 (pyrazolo[1,5-a]pyrimidinones) .
Biological Activity
The compound 5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple pharmacophores including:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrazolo[1,5-a]pyrazinone moiety : Associated with various pharmacological effects.
Molecular Formula
Molecular Weight
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the oxadiazole ring suggests potential inhibitory effects on various enzymes, including those involved in inflammatory pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrazoles and oxadiazoles exhibit antimicrobial activities against various pathogens.
Biological Activity Summary
1. Antioxidant Activity
A study evaluating the antioxidant properties of similar oxadiazole compounds demonstrated their ability to reduce oxidative stress markers in cellular models. The mechanism was primarily through scavenging reactive oxygen species (ROS), indicating potential use in neurodegenerative diseases.
2. Antimicrobial Efficacy
Research on pyrazole derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
3. Anti-inflammatory Effects
In vitro assays have shown that compounds similar to this one can inhibit the production of pro-inflammatory cytokines in macrophages. This positions the compound as a candidate for treating inflammatory diseases such as arthritis.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Clinical Trials : Investigating therapeutic applications in humans.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing the compound, and how can reaction yields be improved?
- Methodology : Use a multi-step approach starting with oxadiazole ring formation via cyclization of acylhydrazides with nitriles under reflux in anhydrous tetrahydrofuran (THF) . Couple the oxadiazole intermediate with the pyrazolo[1,5-a]pyrazinone core via nucleophilic substitution, optimizing temperature (70–90°C) and solvent (e.g., DMF) . Monitor reactions using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography . For scale-up, consider high-throughput reactors to maintain yield consistency .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodology : Employ 1H/13C NMR to verify substituent connectivity (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) . Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 498.2) . X-ray crystallography resolves 3D conformation (e.g., dihedral angles between oxadiazole and pyrazine rings) . Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodology : Perform pH-dependent solubility assays (pH 1–7.4) using shake-flask methods with UV-Vis quantification . Assess chemical stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS . For photostability, expose to UV light (320–400 nm) and monitor changes via HPLC .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify key pharmacophores?
- Methodology : Synthesize derivatives with modifications to the ethoxyphenyl (e.g., replace OCH2CH3 with OCF3) and naphthyl (e.g., halogenation) groups . Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays . Correlate substituent electronic properties (Hammett σ values) with IC50 trends .
Q. What experimental approaches elucidate the compound’s mechanism of action in modulating biological targets?
- Methodology : Conduct surface plasmon resonance (SPR) to measure binding affinity (KD) for hypothesized targets (e.g., Aurora kinase A) . Use cellular thermal shift assays (CETSA) to confirm target engagement in live cells . For pathway analysis, perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line variability (e.g., A549 vs. HeLa) . Validate findings using orthogonal assays: e.g., MTT cytotoxicity vs. clonogenic survival . Apply meta-analysis tools to aggregate data from multiple studies and identify confounding variables (e.g., serum concentration in media) .
Q. What computational strategies predict binding modes and optimize bioavailability?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB: 3LD6 for 14-α-demethylase) . Simulate molecular dynamics (GROMACS) to assess binding stability over 100 ns . Predict ADMET properties (e.g., CYP450 inhibition) using SwissADME .
Q. How to evaluate the compound’s potential for off-target effects in complex biological systems?
- Methodology : Use proteome-wide phage display to identify unintended binding partners . Perform high-content screening (HCS) with fluorescent markers for apoptosis, DNA damage, and oxidative stress . Validate in 3D organoid models to mimic tissue-level complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
